4-Isocyanato-1,2-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

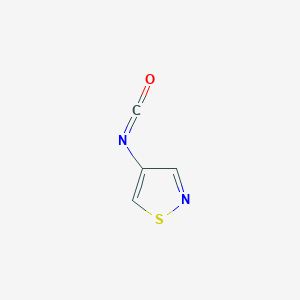

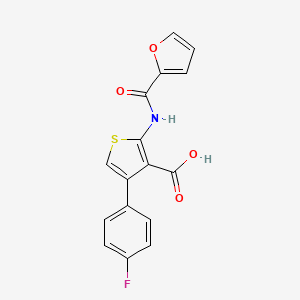

“4-Isocyanato-1,2-thiazole” is a chemical compound with the CAS Number: 1538994-91-0 . It has a molecular weight of 126.14 and its IUPAC name is 4-isocyanatoisothiazole .

Synthesis Analysis

The synthesis of thiazoles, including 4-Isocyanato-1,2-thiazole, has been studied extensively. One method involves the reaction of isoniazid with carbon disulfide in a basic medium (KOH) to form Potassium dithiocarbazinate salt . Another method involves the condensation of α-haloketones with thioamides .

Molecular Structure Analysis

The molecular structure of 4-Isocyanato-1,2-thiazole is represented by the InChI code: 1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H .

Chemical Reactions Analysis

Thiazoles, including 4-Isocyanato-1,2-thiazole, are known to participate in various chemical reactions. For instance, thiazolines can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides .

Physical And Chemical Properties Analysis

4-Isocyanato-1,2-thiazole has a molecular weight of 126.14 . Thiazoles, in general, resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Applications De Recherche Scientifique

4-Isocyanato-1,2-thiazole is a heterocyclic compound with a thiazole ring containing an isocyanate functional group (N=C=O). Its molecular formula is C₄H₂N₂OS, and it plays a crucial role in medicinal chemistry due to its diverse pharmacological activities.

Synthesis Methods: Various synthetic routes exist for obtaining 4-isocyanato-1,2-thiazole. Researchers have explored both traditional and innovative methods to prepare this compound. Some common approaches include cyclization reactions involving thioamides and isocyanates.

Antibacterial Activity: 4-Isocyanato-1,2-thiazole derivatives have demonstrated promising antibacterial properties. These compounds inhibit bacterial growth by targeting specific cellular processes. Further research is needed to optimize their efficacy and explore their potential as novel antibiotics.

Antifungal Potential: The antifungal activity of 4-isocyanato-1,2-thiazole compounds has attracted attention. They exhibit inhibitory effects against fungal pathogens, making them valuable candidates for developing antifungal drugs.

Antitumor Properties: Studies have revealed that certain 4-isocyanato-1,2-thiazole derivatives possess antitumor activity. These compounds interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Researchers continue to investigate their mechanisms of action and potential clinical applications.

Anti-inflammatory Effects: Inflammation plays a central role in various diseases. Some 4-isocyanato-1,2-thiazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. These compounds may contribute to the development of anti-inflammatory drugs.

Antiprotozoal Activity: Protozoal infections remain a global health concern. Preliminary studies suggest that 4-isocyanato-1,2-thiazole derivatives could be effective against protozoan parasites. Their mode of action and selectivity need further exploration.

Other Applications: Beyond the mentioned fields, researchers are investigating additional applications of 4-isocyanato-1,2-thiazole. These include potential uses in materials science, catalysis, and organic synthesis.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with various biological targets, including enzymes and receptors . For instance, thiazole-containing compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Mode of Action

The thiazole ring’s aromaticity allows for many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may occur . This reactivity enables thiazole-containing molecules to behave unpredictably when they enter physiological systems, potentially resetting the system differently .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . For example, thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The use of green chemistry approaches, such as the use of green solvents, catalysts, and solid support synthesis, has been suggested for the synthesis of thiazole derivatives, which could potentially influence their action and efficacy .

Safety and Hazards

The safety data sheet for 4-Isocyanato-1,2-thiazole indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Orientations Futures

The future of thiazole research is promising. There is a growing interest in the development of green synthetic strategies for thiazoles, including 4-Isocyanato-1,2-thiazole . Moreover, thiazoles are being explored for their potential in various therapeutic areas, including anticancer, antifungal, antibacterial, anti-inflammatory, and as anti-depressants .

Propriétés

IUPAC Name |

4-isocyanato-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMRCWNUIBXZDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-1,2-thiazole | |

CAS RN |

1538994-91-0 |

Source

|

| Record name | 4-isocyanato-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonyl}-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2455773.png)

![N-{3-methyl-5-[(Z)-2-(4-{[(2-thienylmethyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2455774.png)

![N-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2455775.png)

![2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455776.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2455777.png)

![Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2455791.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)